molecular formula C14H16FN3O B7459084 N-[(4-fluorophenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide

N-[(4-fluorophenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide

Cat. No. B7459084
M. Wt: 261.29 g/mol
InChI Key: TZSPQMWVOBYFME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-fluorophenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides and has shown promising results in various studies related to cancer and inflammation.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide is not fully understood. However, it has been proposed that this compound works by inhibiting the activity of certain enzymes and signaling pathways involved in cancer and inflammation. It has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of AKT, a signaling pathway that is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-[(4-fluorophenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide has been found to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce apoptosis in cancer cells and inhibit the growth of cancer cells. In addition, this compound has been found to have antioxidant properties and can reduce oxidative stress in various animal models.

Advantages and Limitations for Lab Experiments

N-[(4-fluorophenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using standard laboratory techniques. It has also been found to have low toxicity and can be safely used in animal studies. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in animal studies.

Future Directions

There are several future directions for the study of N-[(4-fluorophenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide. One of the future directions is the study of this compound in combination with other drugs for the treatment of cancer and inflammation. Another future direction is the development of novel formulations of this compound that can improve its solubility and bioavailability. Furthermore, the study of the mechanism of action of this compound can provide insights into the development of new drugs for the treatment of cancer and inflammation.

Synthesis Methods

The synthesis of N-[(4-fluorophenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide involves the reaction of 4-fluorobenzyl bromide with 1,3,5-trimethylpyrazole-4-carboxamide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified using chromatographic techniques such as column chromatography or HPLC.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in various studies related to cancer and inflammation. This compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to have anti-inflammatory properties and can reduce inflammation in various animal models.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O/c1-9-13(10(2)18(3)17-9)14(19)16-8-11-4-6-12(15)7-5-11/h4-7H,8H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSPQMWVOBYFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-fluorophenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide

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